An In-depth Technical Guide to 2-Chloro-3-methylpyridine-5-boronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-3-methylpyridine-5-boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2-Chloro-3-methylpyridine-5-boronic acid, a versatile building block in modern organic chemistry and medicinal chemistry.
Core Chemical Properties
2-Chloro-3-methylpyridine-5-boronic acid is a white to almost white crystalline powder.[1] Its chemical structure features a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the 3-position, and a boronic acid functional group at the 5-position. This unique arrangement of substituents imparts desirable reactivity and selectivity in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions.[1]
Quantitative Data Summary
The following table summarizes the key quantitative chemical data for 2-Chloro-3-methylpyridine-5-boronic acid.
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₇BClNO₂ | [1] |
| Molecular Weight | 171.39 g/mol | [1] |
| Melting Point | 180 - 183 °C | [1] |
| Boiling Point | 333.5 ± 52.0 °C | Predicted |
| Appearance | White to almost white crystalline powder | [1] |
| CAS Number | 1003043-40-0 | [1] |
| pKa | ~7.05 ± 0.11 | Predicted for the analogous 2-fluoro-3-methylpyridine-5-boronic acid[2] |
| Solubility | Soluble in Methanol | Based on data for analogous compounds |
Synthesis and Experimental Protocols
The synthesis of substituted pyridine boronic acids can be achieved through various methods, often involving the functionalization of a pre-existing pyridine ring. A common approach involves the use of a directed ortho-metalation followed by borylation, or through palladium-catalyzed C-H activation/borylation.
General Synthetic Workflow for Substituted Pyridine Boronic Acids
Caption: General workflow for the synthesis of substituted pyridine boronic acids.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
2-Chloro-3-methylpyridine-5-boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to create complex biaryl and heteroaryl structures.[1][3] These structures are of significant interest in the development of pharmaceuticals and agrochemicals.[1]
Objective: To synthesize a 5-aryl-2-chloro-3-methylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
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Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
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2-Chloro-3-methylpyridine-5-boronic acid (1.2 mmol)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02-0.05 mmol)
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 mmol)
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Degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture) (5-10 mL)
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Anhydrous sodium sulfate
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Ethyl acetate
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Brine solution
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Silica gel for column chromatography
Procedure:
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To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), 2-Chloro-3-methylpyridine-5-boronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
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Evacuate and backfill the flask with the inert gas three times.
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Add the degassed solvent (5-10 mL) via syringe.
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Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-chloro-3-methylpyridine.
Logical Relationship of Suzuki-Miyaura Coupling
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a common structural motif in a wide range of biologically active compounds and approved drugs. The ability of 2-Chloro-3-methylpyridine-5-boronic acid to readily participate in the synthesis of such scaffolds makes it a valuable tool for drug discovery and development professionals.[1]
The introduction of the 2-chloro-3-methylpyridine moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The pyridine nitrogen can act as a hydrogen bond acceptor, and the chloro and methyl groups can modulate lipophilicity and metabolic stability. The boronic acid functionality itself has been explored as a pharmacophore in various drug candidates, notably in the development of enzyme inhibitors. While specific signaling pathways directly modulated by 2-Chloro-3-methylpyridine-5-boronic acid are not extensively documented, its utility lies in the synthesis of compounds that target a wide array of biological pathways. For instance, derivatives of this compound may be investigated as inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.
Safety and Handling
As with all boronic acids, 2-Chloro-3-methylpyridine-5-boronic acid should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2-Chloro-3-methylpyridine-5-boronic acid is a valuable and versatile reagent for the synthesis of complex substituted pyridines. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug discovery. The ability to efficiently construct C-C bonds with this building block facilitates the exploration of novel chemical space and the development of new therapeutic agents and other functional molecules.
